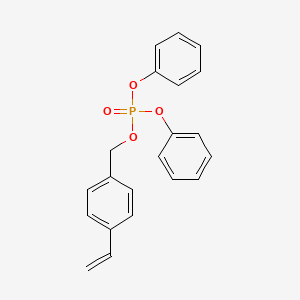![molecular formula C13H22O2SSn2 B12594091 Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane CAS No. 879727-45-4](/img/structure/B12594091.png)
Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane is an organotin compound characterized by the presence of tin atoms bonded to organic groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. This particular compound is notable for its unique structure, which includes both tin and sulfur atoms, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane typically involves the reaction of trimethyltin chloride with a phenylsulfanyl derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive tin compounds. Common solvents used in the synthesis include tetrahydrofuran and dichloromethane. The reaction conditions often require low temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler organotin derivatives.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions, typically under mild conditions to prevent decomposition.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler organotin compounds.
Substitution: Various substituted organotin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the synthesis of complex organometallic compounds and as a catalyst in various reactions.
Biology and Medicine
The compound has potential applications in biology and medicine due to its ability to interact with biological molecules. It is studied for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.
Industry
In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for use in electronic devices and as a stabilizer in the production of plastics.
Mécanisme D'action
The mechanism of action of Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved include the inhibition of enzyme activity and the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylstannyl Arylboronates: These compounds also contain tin and are used in similar applications, such as organic synthesis and catalysis.
Trimethylstannyl Phenylacetylene: Another organotin compound with applications in organic synthesis and materials science.
Uniqueness
Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane is unique due to the presence of both tin and sulfur atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable in specialized applications where other organotin compounds may not be suitable.
Propriétés
Numéro CAS |
879727-45-4 |
|---|---|
Formule moléculaire |
C13H22O2SSn2 |
Poids moléculaire |
479.8 g/mol |
Nom IUPAC |
trimethylstannyl 3-trimethylstannylsulfanylbenzoate |
InChI |
InChI=1S/C7H6O2S.6CH3.2Sn/c8-7(9)5-2-1-3-6(10)4-5;;;;;;;;/h1-4,10H,(H,8,9);6*1H3;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
KRIVZGYBVHGGGR-UHFFFAOYSA-L |
SMILES canonique |
C[Sn](C)(C)OC(=O)C1=CC(=CC=C1)S[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene](/img/structure/B12594009.png)
![N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide](/img/structure/B12594012.png)
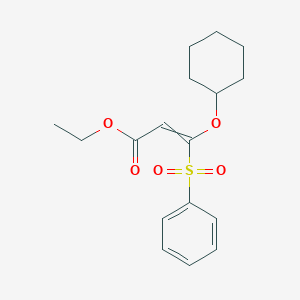
![N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B12594018.png)
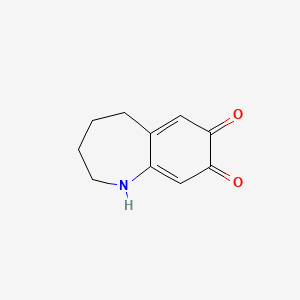
![Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate](/img/structure/B12594032.png)
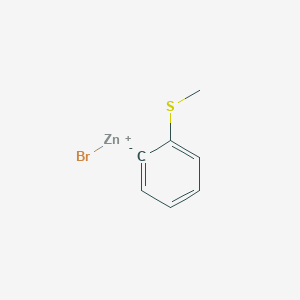
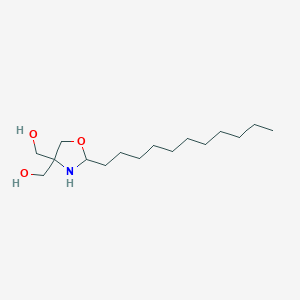
![N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B12594065.png)
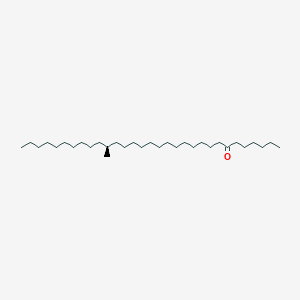

![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12594084.png)
![4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol](/img/structure/B12594086.png)
